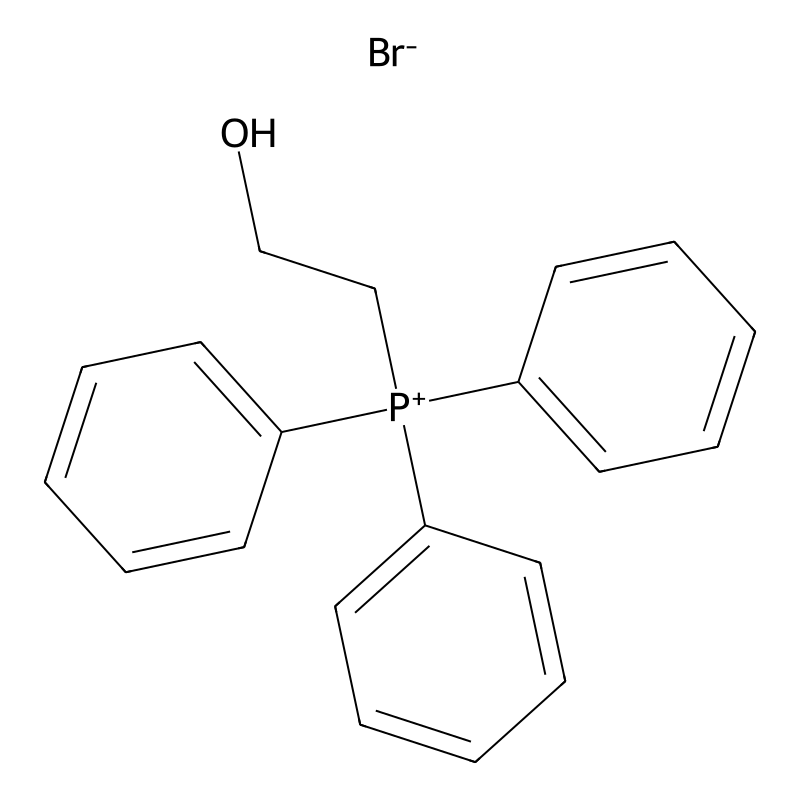

(2-Hydroxyethyl)triphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(2-Hydroxyethyl)triphenylphosphonium bromide is a functionalized quaternary phosphonium salt primarily utilized as a precursor in the Wittig reaction. Its key role is to generate the corresponding ylide, which reacts with aldehydes and ketones to introduce a 2-hydroxyethylidene moiety, forming allylic alcohols. These alcohol products are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. Unlike simple alkylphosphonium salts, the presence of the terminal hydroxyl group offers a reactive handle for subsequent synthetic transformations, making it a strategic choice for multi-step synthesis pathways.

References

- [1] Wintersteen, S., & Venkitachalam, S. Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.

- [2] Organic Chemistry Portal. Synthesis of allylic alcohols.

- [3] Tsyganov, D. V., et al. "Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes." ACS Omega 7.5 (2022): 4340-4358.

- [4] Zhu, J., et al. "A brief overview of classical natural product drug synthesis and bioactivity." Natural Product Reports 38.12 (2021): 2255-2275.

Substituting (2-Hydroxyethyl)triphenylphosphonium bromide with seemingly similar analogs introduces significant process and product variability. Changing the bromide for a chloride or iodide anion can alter solubility, hygroscopicity, and crystal packing, impacting handling, weighing accuracy, and reaction kinetics. Using an analog with a different alkyl chain length, such as (3-hydroxypropyl)triphenylphosphonium bromide, is not a valid substitution as it fundamentally changes the final product's structure by incorporating a different carbon backbone. Procuring an unfunctionalized salt like ethyltriphenylphosphonium bromide is inappropriate for syntheses where the terminal hydroxyl group is essential for downstream reactions or for imparting necessary hydrophilicity to the target molecule.

References

- [1] National Institute of Standards and Technology. "(2-Hydroxyethyl)triphenylphosphonium chloride" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- [2] Hussain, M., et al. "(2-Hydroxyethyl)triphenylphosphonium chloride." Acta Crystallographica Section E: Structure Reports Online 67.1 (2011): o231.

- [3] Demkowicz, S., et al. "1-Hydroxyalkylphosphonium Salts—Synthesis and Properties." Molecules 29.1 (2023): 29.

Precursor Suitability: Essential for High-Yield Synthesis of 3-Arylpropan-1-ols

In the synthesis of polyalkoxyphenyl-1-propanols, key intermediates for bioactive compounds, the hydroboration-oxidation of the corresponding allylbenzenes is a critical step. The use of (2-Hydroxyethyl)triphenylphosphonium bromide to generate the necessary allyl precursor enables the synthesis of these propanol targets in high yields. For example, the synthesis of the target propanol from apiol (1a) proceeded in a reported 87% yield, demonstrating the efficiency of this specific precursor in a multi-step synthesis. This contrasts with alternative olefination methods which may offer lower yields or require harsher conditions not compatible with sensitive functional groups.

| Evidence Dimension | Isolated Yield of Target Intermediate |

| Target Compound Data | 87% yield for 3-(4,5-dimethoxy-2,3-methylenedioxyphenyl)propan-1-ol derived from the corresponding allylbenzene. |

| Comparator Or Baseline | General Wittig reactions often report yields from 60-90%, but can be significantly lower depending on substrate and conditions. |

| Quantified Difference | Achieves yields at the high end of the expected range for Wittig reactions involving functionalized substrates. |

| Conditions | Hydroboration of allylbenzene with BH3·THF followed by oxidation with H2O2/NaOH. |

For multi-step syntheses, maximizing the yield of each step is critical for overall process efficiency and cost-effectiveness, making this precursor a reliable choice.

Thermal Stability: Higher Decomposition Temperature than Ammonium-Based Analogs

Phosphonium salts are generally recognized for their superior thermal stability compared to their quaternary ammonium counterparts, a critical factor in reactions requiring elevated temperatures. While specific data for this exact compound is limited, studies on analogous triphenylphosphonium-based ionic liquids show decomposition temperatures can reach up to 420-450 °C. This is significantly higher than many common quaternary ammonium phase-transfer catalysts, which often degrade at lower temperatures, making phosphonium salts more robust for a wider range of industrial process conditions.

| Evidence Dimension | Thermal Decomposition Temperature |

| Target Compound Data | High; analogous phosphonium salts are stable up to 450 °C. |

| Comparator Or Baseline | Quaternary ammonium salts, which are often less thermally stable. |

| Quantified Difference | Potentially >100-200 °C higher thermal stability than many ammonium-based alternatives. |

| Conditions | Thermogravimetric analysis (TGA). |

Higher thermal stability allows for a broader operational window in heated reactions, reducing the risk of catalyst decomposition and ensuring process reproducibility.

Processability Advantage: Bromide Anion Offers Balanced Solubility and Handling

The choice of halide anion in an ionic salt directly influences its physical properties, such as solubility in water and organic solvents. According to general solubility rules, most bromide salts are soluble in water. In the context of phosphonium salts, the bromide anion often provides a favorable balance between the properties of chloride and iodide. While chlorides can be more hygroscopic and sometimes less soluble in certain organic media, iodides can be more reactive or prone to oxidation. The bromide form is frequently a non-hygroscopic, crystalline solid with predictable solubility, simplifying handling, weighing, and dissolution during reaction setup compared to other halide forms which may require more stringent drying or handling protocols.

| Evidence Dimension | Solubility and Handling Characteristics |

| Target Compound Data | Crystalline solid with balanced solubility typical of bromide salts. |

| Comparator Or Baseline | (2-Hydroxyethyl)triphenylphosphonium chloride (potentially more hygroscopic) or iodide (potentially less stable). |

| Quantified Difference | Qualitative improvement in handling and process consistency. |

| Conditions | Standard laboratory and pilot-scale chemical synthesis. |

Predictable physical properties reduce process variability and simplify operational procedures, making the bromide salt a reliable choice for reproducible manufacturing and lab synthesis.

Key Precursor in Natural Product and Bioactive Molecule Synthesis

This compound is the right choice for multi-step synthetic routes targeting complex molecules where a terminal hydroxyl group is required for subsequent elaboration. Its demonstrated effectiveness in producing allylic alcohol intermediates in high yields makes it ideal for workflows in pharmaceutical and agrochemical research where maximizing material throughput is critical.

Phase-Transfer Catalysis Under Elevated Temperatures

Due to the inherent thermal stability of the triphenylphosphonium cation, this salt is a suitable candidate for phase-transfer catalyzed reactions that must be run at temperatures exceeding the stability limits of common quaternary ammonium catalysts. This enables reactions such as nucleophilic substitutions or polymerizations under more demanding process conditions.

Wittig Reactions Requiring Robust and Reproducible Process Conditions

For scaled-up laboratory or pilot plant operations, the reliable, crystalline nature and balanced solubility of the bromide salt provide enhanced process control. Its use minimizes issues related to hygroscopicity or poor solubility that can be encountered with other halide analogs, ensuring consistent ylide formation and reaction performance.

References

- [1] Tsyganov, D. V., et al. "Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes." ACS Omega 7.5 (2022): 4340-4358.

- [2] Dehaen, G., et al. "Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids." Molecules 26.19 (2021): 5966.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant